Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines This compound is characterized by the presence of a tert-butyl ester group, a bromopyridine moiety, and a hydroxyazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with tert-butyl 3-hydroxyazetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group in the azetidine ring can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide salts. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes derived from the hydroxyazetidine ring.
Reduction Reactions: Products include reduced pyridine derivatives or dehalogenated compounds.
Scientific Research Applications
Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving azetidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyazetidine ring may also play a role in the compound’s biological activity by interacting with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl (3-bromopyridin-4-yl)methylcarbamate
- Tert-butyl (3-bromopyridin-4-yl)carbamate
Uniqueness
This compound is unique due to the presence of both a hydroxyazetidine ring and a bromopyridine moiety.
Properties
Molecular Formula |
C13H17BrN2O3 |
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Molecular Weight |
329.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-bromopyridin-4-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17BrN2O3/c1-12(2,3)19-11(17)16-7-13(18,8-16)9-4-5-15-6-10(9)14/h4-6,18H,7-8H2,1-3H3 |
InChI Key |
RCKJUNAPOPIKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=NC=C2)Br)O |
Origin of Product |
United States |
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